1-(6-Bromopyridin-2-yl)butan-1-ol
Description
1-(6-Bromopyridin-2-yl)butan-1-ol is a brominated pyridine derivative with a butanol side chain. This compound features a pyridine ring substituted with a bromine atom at the 6-position and a hydroxyl-bearing butyl group at the 2-position. The bromine atom enhances electrophilic reactivity, while the hydroxyl group offers hydrogen-bonding capabilities, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c1-2-4-8(12)7-5-3-6-9(10)11-7/h3,5-6,8,12H,2,4H2,1H3 |
InChI Key |
XUTMPLYUMZDJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC(=CC=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities between 1-(6-Bromopyridin-2-yl)butan-1-ol and related bromopyridine derivatives can be inferred from , which lists compounds such as 2-[(6-bromopyridin-2-yl)amino]acetic acid hydrochloride (EN300-39921619). Below is a comparative analysis based on available data and structural insights:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound’s hydroxyl group contrasts with the amino and carboxylic acid groups in 2-[(6-bromopyridin-2-yl)amino]acetic acid hydrochloride. This difference impacts reactivity: the hydroxyl group may participate in esterification or etherification, while the amino and carboxylic acid groups enable peptide coupling or salt formation .
Solubility and Polarity: The hydrochloride salt in the latter compound enhances water solubility, whereas 1-(6-Bromopyridin-2-yl)butan-1-ol’s solubility likely depends on the balance between its polar hydroxyl group and nonpolar butyl chain.
Bromine Reactivity :
- Both compounds retain the 6-bromopyridin-2-yl moiety, suggesting shared utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups. However, steric and electronic effects from their respective side chains may influence reaction rates or regioselectivity.
Limitations in Evidence:
The provided materials lack quantitative data (e.g., melting points, logP, synthetic yields) for direct comparisons. Similarly, only catalogues structures without experimental data .
Research Findings and Hypothetical Insights
While direct studies on 1-(6-Bromopyridin-2-yl)butan-1-ol are absent in the provided evidence, inferences can be drawn from analogous compounds:
- Synthetic Routes : Likely synthesized via nucleophilic substitution or Grignard addition to 6-bromo-2-pyridinecarboxaldehyde.
- Thermodynamic Behavior: ’s discussion of nonrandomness parameters (α₁₂) in liquid mixtures suggests that the hydroxyl group’s hydrogen-bonding capacity could lead to nonideal mixing behavior in solvents like water or alcohols .
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